4,7-dichloro-3-hydroxy-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Safety and Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
The compound “4,7-dichloro-3-hydroxy-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one”, also known as YK-4-279, is a known inhibitor of the interaction between RNA helicase A (RHA) and the oncogenic transcription factor EWS-FLI1 . These targets play a crucial role in the growth of Ewing’s sarcoma family of tumors (ESFT), with EWS-FLI1 being a key driver of malignancy .
Mode of Action
YK-4-279 works by binding to RHA, thereby preventing its interaction with EWS-FLI1 . This disruption inhibits the transcriptional activity of EWS-FLI1, leading to a decrease in the expression of downstream oncogenic targets .
Biochemical Pathways
The primary pathway affected by YK-4-279 is the EWS-FLI1 signaling pathway. By inhibiting the interaction between RHA and EWS-FLI1, YK-4-279 disrupts the transcriptional program driven by EWS-FLI1 . This leads to a reduction in the expression of oncogenic targets, ultimately inhibiting the growth of ESFT cells .
Pharmacokinetics
The compound’s molecular weight (366195), density (15±01 g/cm3), and boiling point (6089±550 °C at 760 mmHg) suggest that it may have good bioavailability
Result of Action
The inhibition of the RHA-EWS-FLI1 interaction by YK-4-279 results in the suppression of ESFT cell growth and the induction of apoptosis . This suggests that YK-4-279 could potentially be used as a therapeutic agent for the treatment of ESFT.
Properties
IUPAC Name |
4,7-dichloro-3-hydroxy-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO3/c1-11-3-5-13(6-4-11)10-22-17-15(21)8-7-14(20)16(17)19(25,18(22)24)9-12(2)23/h3-8,25H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXROMPHHNSCNCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3C(C2=O)(CC(=O)C)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.